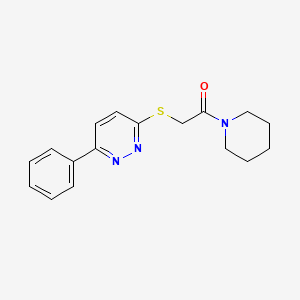

2-(6-Phenylpyridazin-3-yl)sulfanyl-1-piperidin-1-ylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

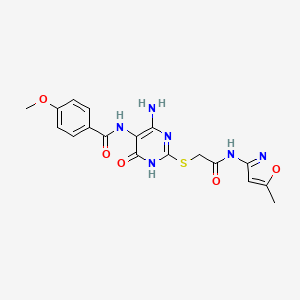

“2-(6-Phenylpyridazin-3-yl)sulfanyl-1-piperidin-1-ylethanone” is a complex organic compound that contains several functional groups, including a phenyl group, a pyridazine ring, a sulfanyl group, and a piperidine ring . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered heterocycle containing one nitrogen atom and five carbon atoms . The pyridazine ring is a six-membered heterocycle with two nitrogen atoms. The phenyl group is a six-membered carbon ring, and the sulfanyl group (-SH) is a sulfur atom bonded to a hydrogen atom.Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the piperidine ring can undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the piperidine ring could influence its solubility, boiling point, and other properties .Scientific Research Applications

Antifungal Applications

6-Phenylpyridazin-3 (2 H )-one derivatives have been found to possess good antifungal activities against various fungi such as G. zeae, F. oxysporum, and C. mandshurica . The antifungal characteristics of these compounds make them potential candidates for the development of new antifungal agents .

Insecticidal Applications

These compounds have also shown significant insecticidal activity. For example, N-substituted 5–chloro-6-phenylpyridazin-3 (2 H )-one derivatives were found to have good insecticidal activities against Plutella xylostella, a serious pest insect . This suggests that 6-Phenylpyridazin-3 (2 H )-one derivatives could be used in the development of novel insecticides .

Antitumor Applications

Many pyridazine derivatives, including 6-Phenylpyridazin-3 (2 H )-one, are known to possess a wide range of bioactivities and are often employed as antitumor agents . This suggests potential applications in cancer treatment.

Herbicidal Applications

Pyridazinones, including 6-Phenylpyridazin-3 (2 H )-one derivatives, have been used as herbicides . They can be used to control unwanted vegetation in agricultural settings .

Plant Virucides

Pyridazinones are also known to be effective plant virucides . They can be used to protect plants from viral infections .

Cardiovascular Applications

Although not directly related to 6-Phenylpyridazin-3 (2 H )-one, some pyridazinone derivatives have been used as cardiovascular agents . This suggests potential applications in the treatment of cardiovascular diseases.

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interesting properties of piperidine derivatives, this compound could be a promising subject for future research .

Mechanism of Action

Target of Action

Related compounds such as 4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2h)-one have shown remarkable selectivity for theCOX-2 enzyme . This enzyme plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory and analgesic agents .

Mode of Action

For instance, COX-2 inhibitors typically work by blocking the enzyme’s active site, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway , given its potential interaction with COX-2 . By inhibiting COX-2, it could reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Result of Action

If it acts similarly to related compounds, it could potentially reduce inflammation and pain by decreasing prostaglandin production .

properties

IUPAC Name |

2-(6-phenylpyridazin-3-yl)sulfanyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c21-17(20-11-5-2-6-12-20)13-22-16-10-9-15(18-19-16)14-7-3-1-4-8-14/h1,3-4,7-10H,2,5-6,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNBJEUTFBUJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(1-Methylpyrazol-4-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2464480.png)

![2-[1-benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2464486.png)

sulfamoyl}thiophene-2-carboxylate](/img/structure/B2464492.png)

![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B2464500.png)